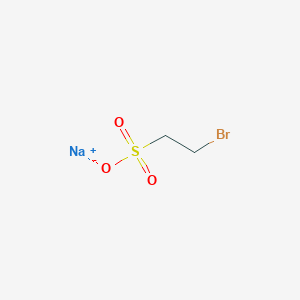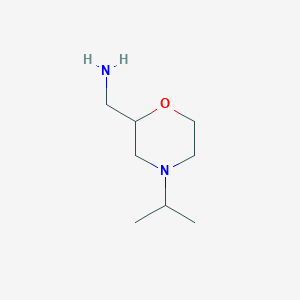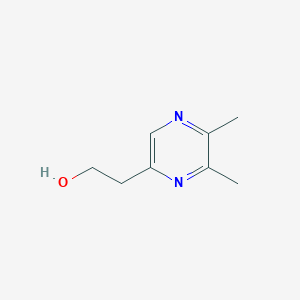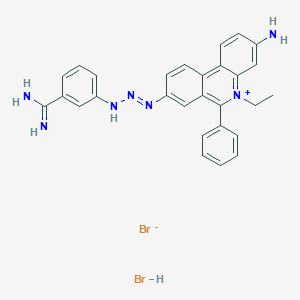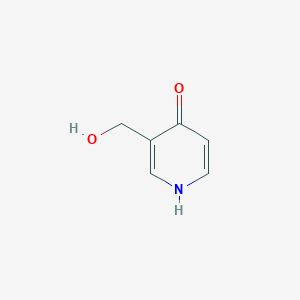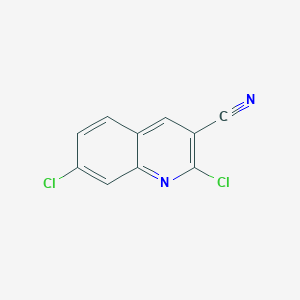![molecular formula C10H19NO B119092 [(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol CAS No. 143817-88-3](/img/structure/B119092.png)
[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, 2S,6S-PM.
Mecanismo De Acción
The mechanism of action of 2S,6S-PM is not fully understood. However, it has been found to have a high affinity for certain receptors in the brain, including the nicotinic acetylcholine receptor and the dopamine receptor. This suggests that this compound may have potential as a therapeutic agent for the treatment of various neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2S,6S-PM has various biochemical and physiological effects. This compound has been found to have neuroprotective effects, which may be useful for the treatment of neurological disorders. Additionally, 2S,6S-PM has been found to have antioxidant properties, which may be useful for the treatment of various diseases, including cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2S,6S-PM in lab experiments include its high purity, stability, and ease of synthesis. However, one limitation of using this compound in lab experiments is its high cost, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for research on 2S,6S-PM. One direction is to further investigate the mechanism of action of this compound, which may provide insight into its potential therapeutic applications. Another direction is to explore the use of 2S,6S-PM in the development of new materials, including polymers and nanomaterials. Additionally, research on the synthesis of 2S,6S-PM may lead to the development of more efficient and cost-effective methods for producing this compound.
Métodos De Síntesis
The synthesis of 2S,6S-PM can be achieved through various methods, including the use of chiral auxiliary and asymmetric hydrogenation. The most commonly used method involves the use of chiral auxiliary, which involves the use of a molecule that can be easily removed after the reaction is complete. This method has been found to be efficient and effective in producing high yields of 2S,6S-PM.
Aplicaciones Científicas De Investigación
2S,6S-PM has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been found to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In drug discovery, 2S,6S-PM has been found to be a useful tool for the development of new drugs and drug delivery systems. In material science, this compound has been found to have potential applications in the development of new materials, including polymers and nanomaterials.
Propiedades
Número CAS |
143817-88-3 |
|---|---|
Nombre del producto |
[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol |
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol |
InChI |
InChI=1S/C10H19NO/c1-8(2)10-6-4-5-9(7-12)11(10)3/h4,6,8-10,12H,5,7H2,1-3H3/t9-,10+/m0/s1 |
Clave InChI |
PZBMJKUOMAYBGT-VHSXEESVSA-N |
SMILES isomérico |
CC(C)[C@H]1C=CC[C@H](N1C)CO |
SMILES |
CC(C)C1C=CCC(N1C)CO |
SMILES canónico |
CC(C)C1C=CCC(N1C)CO |
Sinónimos |
2-Pyridinemethanol,1,2,3,6-tetrahydro-1-methyl-6-(1-methylethyl)-,(2S-cis)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



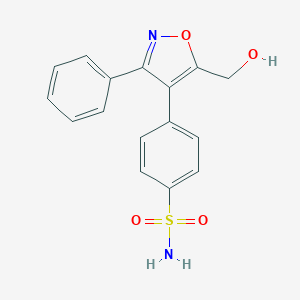
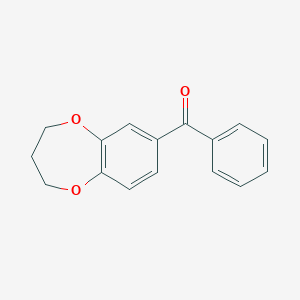
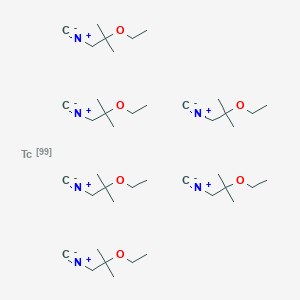
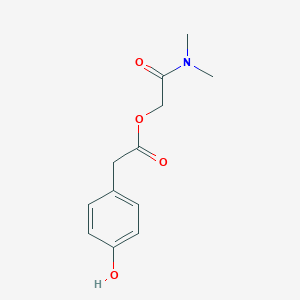
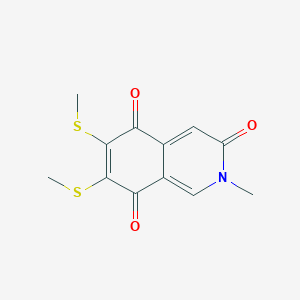
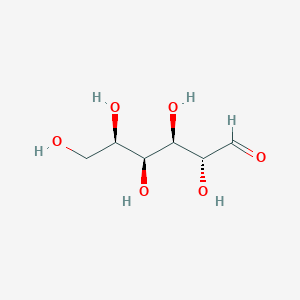
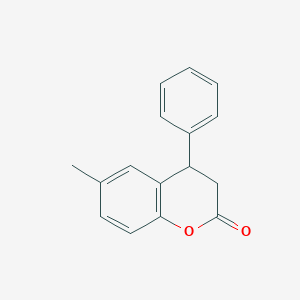
![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)
